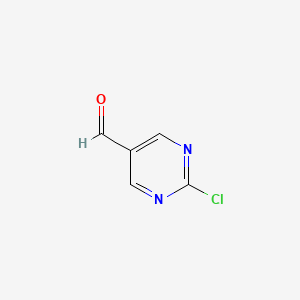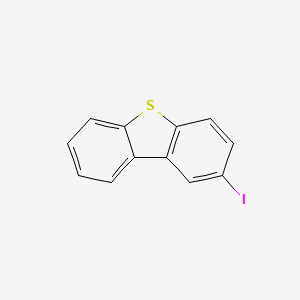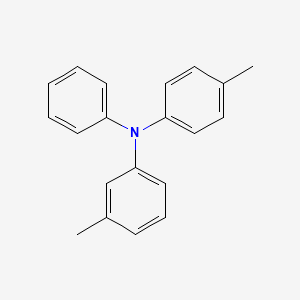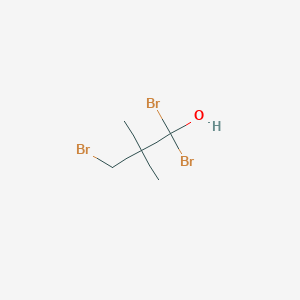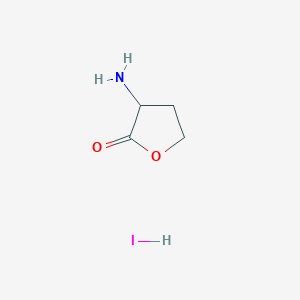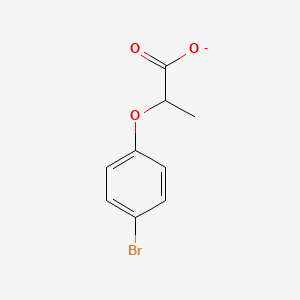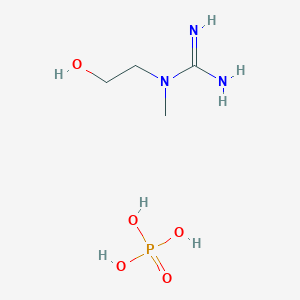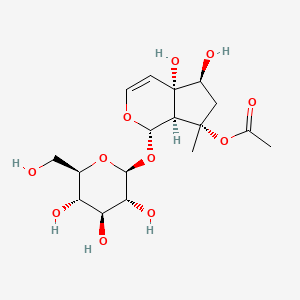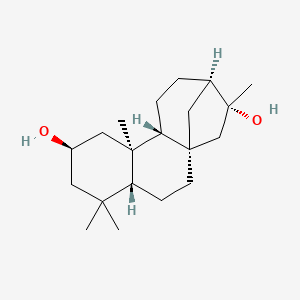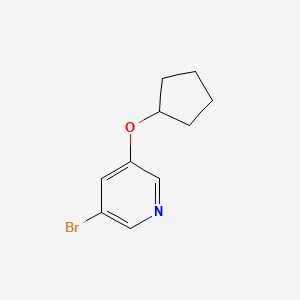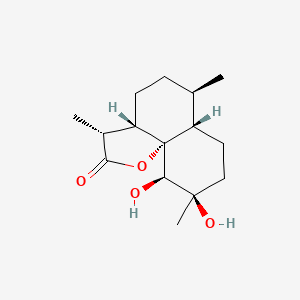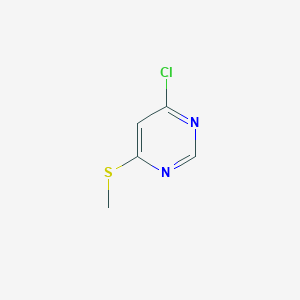
4-Chloro-6-methylthiopyrimidine
Descripción general
Descripción
4-Chloro-6-methylthiopyrimidine is a heterocyclic compound with the molecular formula C5H5ClN2S. It belongs to the pyrimidine family, which is known for its presence in biological systems as components of nucleic acid bases such as cytosine, thymine, and uracil. Pyrimidines are also found in various pharmaceuticals and agrochemicals due to their diverse biological activities .
Aplicaciones Científicas De Investigación
4-Chloro-6-methylthiopyrimidine has a wide range of applications in scientific research:
Safety and Hazards
4-Chloro-6-methylthiopyrimidine is classified as Acute Tox. 4 Oral - Skin Sens. 1, indicating that it is harmful if swallowed and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .
Relevant Papers A paper titled “4-Chloro-6-ethoxy-2-(methylthio)pyrimidine” discusses a compound similar to this compound, where the methylthio group is replaced with an ethoxy group . The paper presents this compound as a useful multifunctionalized pyrimidine scaffold .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methylthiopyrimidine typically involves the chlorination of 6-methylthiopyrimidine. One common method includes the reaction of 6-methylthiopyrimidine with thionyl chloride in the presence of a chlorination catalyst. The reaction is carried out under reflux conditions, and the product is purified through crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate. The mixture is then subjected to chlorination using thionyl chloride, resulting in the formation of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-6-methylthiopyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Oxidation: The methylthio group can be oxidized to a sulfone.
Condensation Reactions: It can participate in condensation reactions to form polycyclic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Condensation Reactions: Catalysts such as palladium acetate and triphenylphosphine.
Major Products:
Nucleophilic Substitution: 4-Amino-6-methylthiopyrimidine or 4-Alkoxy-6-methylthiopyrimidine.
Oxidation: 4-Chloro-6-methylsulfonylpyrimidine.
Condensation Reactions: Polycyclic pyrimidine derivatives.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-methylthiopyrimidine involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes involved in nucleic acid synthesis, leading to its potential use as an antiviral or anticancer agent. The compound’s ability to undergo nucleophilic substitution allows it to form covalent bonds with target molecules, disrupting their normal function .
Comparación Con Compuestos Similares
- 4-Chloro-2-methylthiopyrimidine
- 4-Chloro-6-ethoxy-2-methylthiopyrimidine
- 4-Chloro-6-phenylpyrimidine
- 2-Methylthiopyrimidine
- 4-Chloro-6-methoxyquinoline
Comparison: 4-Chloro-6-methylthiopyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to 4-Chloro-2-methylthiopyrimidine, it has an additional chlorine atom, enhancing its potential for nucleophilic substitution reactions. The presence of the methylthio group also differentiates it from other pyrimidine derivatives, contributing to its unique chemical and biological properties .
Propiedades
IUPAC Name |
4-chloro-6-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQSAIGMUNXTKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618311 | |
| Record name | 4-Chloro-6-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89283-48-7 | |
| Record name | 4-Chloro-6-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

